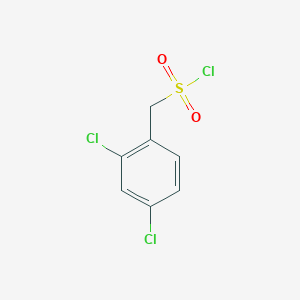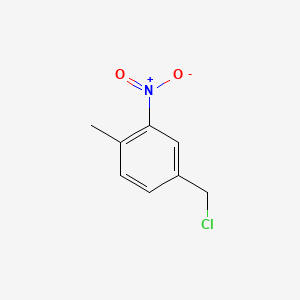![molecular formula C16H13N2P B1268890 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine CAS No. 68469-71-6](/img/structure/B1268890.png)
2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine
説明
Synthesis Analysis
The synthesis of related compounds such as (phenyl)(pyridin-2-ylmethyl)phosphinodithioic acid and its analogs involves multi-step procedures, including reactions under solvothermal conditions and characterization through spectroscopic methods and single-crystal X-ray diffraction. These methods highlight the complexity and the tailored approaches needed to synthesize these ligands, underscoring the importance of precise control over reaction conditions to achieve the desired product with high purity and yield (Chakravarty et al., 2012).
Molecular Structure Analysis
The molecular structures of similar compounds are characterized using techniques such as single-crystal X-ray diffraction, demonstrating their ability to adopt specific conformations that are crucial for their reactivity and interaction with metal ions. For example, studies have revealed that these compounds can exist in zwitterionic forms and engage in complexation with metals, forming stable complexes that are further characterized by X-ray diffraction methods (Chakravarty et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of these ligands often involves their coordination to metal ions, forming complexes with diverse structures and properties. The coordination chemistry includes forming complexes with metals such as Cd, Zn, and La, with the ligands acting as bifunctional agents that can bind through both sulfur and phosphorus atoms. This versatility is crucial for the development of catalytic systems and materials with novel properties (Chakravarty et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, including their crystallization behavior and packing arrangements, are closely related to their molecular structure. Studies on derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine have shown that their crystal structures feature specific supramolecular contacts and packing arrangements, which are essential for understanding their crystallization behavior and potential applications in material science (Tawfiq et al., 2014).
Chemical Properties Analysis
The chemical properties of these ligands are significantly influenced by their structural features, such as the presence of phosphorus atoms and the ability to form zwitterionic forms. These characteristics play a crucial role in their reactivity, particularly in the formation of metal-ligand complexes that are pivotal in catalysis and the synthesis of new materials. The bifunctional nature of these ligands, combining both hard and soft donor atoms, allows for the selective coordination to various metal ions, leading to complexes with unique chemical and physical properties (Chakravarty et al., 2012).
科学的研究の応用
Catalyst in Polymerization Processes
- 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine and its derivatives have been used as ligands in palladium-based catalysts for polymerization, particularly in the homopolymerization of ethylene and copolymerization with acrylates or norbornenes (Skupov et al., 2007).
Synthesis of Novel Organic Compounds
- This compound has been involved in the synthesis of stereoselective and diastereoisomeric 5-phenyl-3-(pyridin-2-yl)-1,3,2-oxazaphospholidines, demonstrating its utility in creating complex organic molecules (Kaczyński et al., 2016).
Chemical Sensing Applications
- Derivatives of 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine have been designed as chemosensors for the detection of mercury ions, indicating its potential in environmental monitoring and safety applications (Pan et al., 2015).
Development of Electron-Transport Materials
- This compound has also been used in the design of electron-transport materials for applications in dye-sensitized solar cells, enhancing the performance of these renewable energy devices (Wei et al., 2015).
Optical and Fluorescent Applications
- Research has explored its role in developing materials with aggregation-induced emission, mechanochromic luminescence, and pH-sensitive properties, useful for various optical and sensing applications (Sun et al., 2018).
Drug Discovery and Biological Studies
- While excluding direct drug-related uses, the derivative compounds of 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine have been investigated for their potential in drug discovery and biological evaluations, particularly in the context of designing new molecules with specific biological activities (Bhat et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
phenyl(dipyridin-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N2P/c1-2-8-14(9-3-1)19(15-10-4-6-12-17-15)16-11-5-7-13-18-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYHLTYYPLBVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345361 | |
| Record name | 2,2'-(Phenylphosphanediyl)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836688 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine | |
CAS RN |
68469-71-6 | |
| Record name | 2,2'-(Phenylphosphanediyl)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















